molecular formula C28H24NOPS B12894054 4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide CAS No. 90283-68-4

4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide

Cat. No.: B12894054
CAS No.: 90283-68-4
M. Wt: 453.5 g/mol
InChI Key: JUHMWLJGWRVTGA-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide is a complex organic compound with the molecular formula C28H24NOPS. This compound is known for its unique structure, which includes a benzamide core substituted with a thioxo group and a triphenylphosphoranylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide typically involves the reaction of 4-methylbenzoyl chloride with a thioxo compound and a triphenylphosphoranylidene intermediate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group yields sulfoxides or sulfones, while reduction results in a simpler benzamide derivative .

Scientific Research Applications

4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The thioxo group and triphenylphosphoranylidene moiety play crucial roles in binding to these targets, influencing their activity and function. This interaction can lead to various biological effects, making the compound valuable for medicinal chemistry research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl)benzamide
  • Methyl (triphenylphosphoranylidene)acetate
  • Benzyl (triphenylphosphoranylidene)acetate

Uniqueness

4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide stands out due to its unique combination of a benzamide core with a thioxo group and a triphenylphosphoranylidene moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

90283-68-4

Molecular Formula

C28H24NOPS

Molecular Weight

453.5 g/mol

IUPAC Name

4-methyl-N-[2-sulfanylidene-1-(triphenyl-λ5-phosphanylidene)ethyl]benzamide

InChI

InChI=1S/C28H24NOPS/c1-22-17-19-23(20-18-22)28(30)29-27(21-32)31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3,(H,29,30)

InChI Key

JUHMWLJGWRVTGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=S

Origin of Product

United States

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